STING agonist-3 trihydrochloride

説明

特性

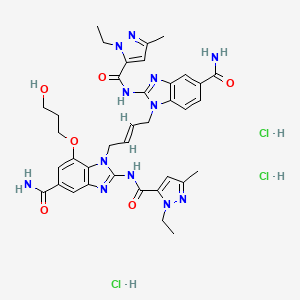

分子式 |

C37H45Cl3N12O6 |

|---|---|

分子量 |

860.2 g/mol |

IUPAC名 |

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide;trihydrochloride |

InChI |

InChI=1S/C37H42N12O6.3ClH/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2;;;/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54);3*1H/b8-7+;;; |

InChIキー |

JMORLKPRVQRPOR-SYVONOGFSA-N |

異性体SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl |

正規SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of STING Agonist-3 Trihydrochloride (diABZI)

This document provides a detailed overview of the Stimulator of Interferon Genes (STING) pathway and the specific mechanism of action of STING agonist-3 trihydrochloride, a potent, non-nucleotide small molecule activator. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this therapeutic agent.

The Canonical cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of this pathway initiates a robust immune response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

The canonical pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.[1][3] This binding event triggers a conformational change in cGAS, enabling it to catalyze the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1][4]

2'3'-cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[1] This binding induces STING dimerization and translocation from the ER to the Golgi apparatus.[1][4][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[1][4] TBK1 subsequently phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][6][7] Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding type I IFNs.[2][4] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, further promoting the expression of inflammatory cytokines.[2][4]

Core Mechanism of this compound (diABZI)

This compound, also known as diABZI, is a potent, selective, and non-nucleotide small-molecule activator of the STING protein.[8][9][10][11] Unlike the endogenous activation pathway that relies on cGAS and 2'3'-cGAMP, diABZI directly binds to the STING dimer to initiate downstream signaling.[9][12]

Direct Binding and Conformation: diABZI is a dimeric compound, composed of two amidobenzimidazole (ABZI) molecules linked together.[9] This structure is designed to take advantage of the symmetrical nature of the STING dimer.[9] A key mechanistic distinction from the natural ligand 2'3'-cGAMP is how it activates STING. While 2'3'-cGAMP requires STING to adopt a "closed lid" conformation for activation, structural studies have shown that diABZI activates STING while the protein remains in an "open" conformation.[9] This unique binding mode effectively triggers the same downstream signaling cascade as the natural ligand, leading to potent immune activation.

Upon binding, diABZI induces the same conformational changes and downstream events as cGAMP, including the recruitment and activation of TBK1, phosphorylation of IRF3, and subsequent production of Type I interferons and pro-inflammatory cytokines, culminating in a powerful anti-tumor immune response.[9][13]

Quantitative Biological Activity

The biological activity of this compound has been quantified through cellular and biochemical assays. The data is summarized below.

| Parameter | Value | Assay Type | Description | Reference |

| pEC₅₀ | 7.5 | Cell-based Luciferase Reporter Assay | Measures the concentration required to elicit 50% of the maximal response in activating the STING pathway in cells. | [8][10][11] |

| pIC₅₀ | 9.5 | FRET Competition Binding Assay | Measures the concentration required to inhibit 50% of the binding of a fluorescent ligand to the C-terminal domain of human STING, indicating binding potency. | [8][10][11] |

Key Experimental Protocols & Methodologies

The characterization of this compound involves several key experimental procedures. Detailed methodologies are outlined below.

This assay is used to determine the functional potency (EC₅₀) of the agonist in a cellular context.

Objective: To quantify the activation of the STING pathway by measuring the expression of a reporter gene under the control of an Interferon-Stimulated Response Element (ISRE).

Methodology:

-

Cell Line: Human Embryonic Kidney cells (HEK293T) are commonly used.[8][11]

-

Transfection: Cells are co-transfected with two plasmids:

-

A plasmid expressing the human STING protein.

-

A reporter plasmid containing the firefly luciferase gene driven by an ISRE promoter.

-

-

Compound Treatment: Transfected cells are seeded into multi-well plates and treated with a serial dilution of this compound for a defined period (e.g., 4-20 hours).[14][15]

-

Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase substrate is added.

-

Data Analysis: The resulting luminescence, which is proportional to ISRE promoter activity, is measured using a luminometer. The data is plotted against the compound concentration to calculate the EC₅₀ value.

A Förster Resonance Energy Transfer (FRET)-based competition binding assay is employed to determine the direct binding potency (IC₅₀) of the agonist to the STING protein.

Objective: To measure the ability of STING agonist-3 to displace a known fluorescent ligand from the C-terminal domain (CTD) of STING.[8][11]

Methodology:

-

Reagents:

-

Recombinant human STING C-terminal domain (CTD).

-

A fluorescently labeled probe known to bind the STING CTD.

-

A FRET partner for the probe.

-

Serial dilutions of this compound.

-

-

Assay Principle: In the absence of a competitor, the fluorescent probe binds to the STING CTD, bringing it in proximity to its FRET partner and generating a high FRET signal.

-

Competition: When STING agonist-3 is added, it competes with the fluorescent probe for binding to the STING CTD.

-

Signal Measurement: As the concentration of STING agonist-3 increases, more of the fluorescent probe is displaced, leading to a decrease in the FRET signal.

-

Data Analysis: The reduction in the FRET signal is measured across the concentration range of the agonist, and the data is used to calculate the IC₅₀ value.

This protocol outlines a general workflow for evaluating the anti-tumor effects of STING agonist-3 in a preclinical mouse model.

Objective: To determine if treatment with STING agonist-3 can inhibit tumor growth and improve survival in a syngeneic mouse tumor model.

Methodology:

-

Model System: A syngeneic mouse model (e.g., CT26 colorectal cancer model) is used, where tumor cells are implanted into immunocompetent mice.[9]

-

Tumor Implantation: A known number of tumor cells (e.g., CT26) are injected subcutaneously or orthotopically into the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered to the treatment group, often via intratumoral injection, while the control group receives a vehicle.[16]

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.

-

Endpoint Analysis: The study may conclude when tumors in the control group reach a predetermined size. Endpoints include tumor growth inhibition, survival analysis, and immunological analysis of the tumor microenvironment (e.g., assessing CD8+ T cell infiltration).[16][17]

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 7. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. invivogen.com [invivogen.com]

- 10. STING agonist-3 (trihydrochloride) - MedChem Express [bioscience.co.uk]

- 11. medchemexpress.com [medchemexpress.com]

- 12. m.youtube.com [m.youtube.com]

- 13. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay: Agonist activity at STING in human THP-1 cells assessed as stimulation of IRF3 pathway measured after 20 hrs by luciferase reporter gene assay... - ChEMBL [ebi.ac.uk]

- 15. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]

downstream signaling cascade of STING agonist-3

An In-depth Technical Guide to the Downstream Signaling Cascade of STING Agonist-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

STING (Stimulator of Interferon Genes) agonist-3, also known as diABZI, is a potent, selective, and non-nucleotide small-molecule activator of the STING pathway.[1][2][3] Its ability to robustly stimulate innate immune responses has positioned it as a promising candidate for cancer immunotherapy.[1][2][3] This technical guide provides a detailed overview of the downstream signaling cascade initiated by STING agonist-3, methods for its characterization, and quantitative data to facilitate further research and development.

Core Signaling Pathway

Upon binding to the STING protein, which is primarily localized in the endoplasmic reticulum (ER), STING agonist-3 induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[4] This initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.

The key downstream events are as follows:

-

TBK1 Recruitment and Activation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).[4]

-

IRF3 Phosphorylation: TBK1 then phosphorylates interferon regulatory factor 3 (IRF3).[4][5] Phosphorylation of STING itself also occurs.[5]

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers, which then translocate into the nucleus.[4]

-

Type I Interferon Production: In the nucleus, IRF3 dimers act as transcription factors, inducing the expression of type I interferons, most notably IFN-β.[4][5]

-

NF-κB Pathway Activation: The STING pathway also activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to the transcription of a broad range of pro-inflammatory cytokines.[6][7]

The following diagram illustrates the core signaling pathway activated by STING agonist-3.

Caption: Downstream signaling pathway of STING Agonist-3.

Quantitative Data

The potency and efficacy of STING agonist-3 have been characterized in various assays. The following tables summarize the key quantitative data.

| Assay Type | Target | Cell Line/System | Parameter | Value | Reference |

| Luciferase Reporter Assay | STING Activation | HEK293T | pEC50 | 7.5 | [1][8] |

| FRET Assay | STING Binding | Human STING CTD | pIC50 | 9.5 | [1][8] |

| FRET Assay | STING Binding | STING | IC50 | 0.32 nM | [9] |

| Reporter Assay | STING Transcriptional Activity | - | EC50 | 31.62 nM | [9] |

Table 1: In Vitro Activity of STING Agonist-3

| Cytokine/Chemokine | Cell Type/System | Induction Level | Reference |

| IFN-β | Tumor mass in mice | Significantly higher than vehicle control | [5] |

| CXCL10 | Tumor-bearing mice | Significantly elevated at early, mid, and late time points | [10] |

| CCL5 | Tumor-bearing mice | Significantly elevated at early, mid, and late time points | [10] |

| IFN-γ | Tumor-bearing mice | Significantly elevated at early, mid, and late time points | [10] |

| M-CSF | Tumor-bearing mice | Significantly elevated at early, mid, and late time points | [10] |

| CXCL9 | Tumor-bearing mice | Significantly elevated at early, mid, and late time points | [10] |

| CXCL1 | Tumor-bearing mice | Significantly elevated at early, mid, and late time points | [10] |

| IL-1β | Macrophages | Increased protein levels | [9] |

| IL-18 | Macrophages | Increased protein levels | [9] |

| IFN-α | Mouse serum | High levels detected | [11] |

| IL-6 | Mouse serum | High levels detected | [11] |

| TNF-α | Mouse serum | High levels detected | [11] |

Table 2: Cytokine and Chemokine Induction by STING Agonists (including STING agonist-3/diABZI)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the downstream effects of STING agonist-3.

Protocol 1: Western Blot for Phosphorylated Signaling Proteins

This protocol details the detection of phosphorylated STING, TBK1, and IRF3, which are key indicators of pathway activation.

Materials:

-

Cell line of interest (e.g., THP-1, BMDMs)

-

STING agonist-3 (diABZI)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Stimulation: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with STING agonist-3 (a concentration of 2.5 µM has been cited[1]) for various time points (e.g., 0, 1, 2, 4 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them with cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: ELISA for Cytokine Quantification

This protocol is for measuring the concentration of secreted cytokines, such as IFN-β, in cell culture supernatants.

Materials:

-

Cell line of interest (e.g., THP-1, PBMCs)

-

STING agonist-3 (diABZI)

-

Cell culture medium and supplements

-

ELISA kit for the cytokine of interest (e.g., Human IFN-β ELISA Kit)

-

96-well microplate reader

Procedure:

-

Cell Culture and Stimulation: Seed cells in a 96-well plate and treat with a dilution series of STING agonist-3 for a specified time (e.g., 24 hours).

-

Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the pre-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction.

-

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples based on the standard curve.

Caption: Experimental workflow for ELISA.

Conclusion

STING agonist-3 is a powerful tool for interrogating and activating the STING signaling pathway. A thorough understanding of its downstream effects, supported by robust quantitative data and detailed experimental protocols, is essential for its continued development as a therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals working in this exciting area of immuno-oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. STING Agonist 3, 2138299-29-1 | BroadPharm [broadpharm.com]

- 3. abmole.com [abmole.com]

- 4. STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. STING Agonist-Induced Skin Inflammation Is Exacerbated with Prior Systemic Innate Immune Activation | MDPI [mdpi.com]

The Dawn of a New Era in Immuno-Oncology: A Technical Guide to the Discovery and Synthesis of Non-Nucleotide STING Agonists

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a highly promising strategy in cancer immunotherapy.[1][2] This pathway, central to the innate immune system, detects cytosolic DNA, triggering a cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This, in turn, bridges innate and adaptive immunity, promoting the activation of tumor-specific T cells.[3] While initial efforts focused on cyclic dinucleotide (CDN) mimics of the natural STING ligand, 2',3'-cGAMP, their utility has been hampered by poor membrane permeability and metabolic instability, often necessitating intratumoral administration.[1][5] This has spurred the discovery and development of non-nucleotide small-molecule STING agonists, offering the potential for systemic administration and improved drug-like properties.[6][7] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of these next-generation immunotherapies.

The STING Signaling Pathway: A Visual Overview

The STING signaling cascade is initiated by the detection of cytosolic DNA by cyclic GMP-AMP synthase (cGAS). Upon binding to DNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[8] cGAMP then binds to STING, an endoplasmic reticulum-localized transmembrane protein, inducing a conformational change and its translocation to the Golgi apparatus.[9] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[10][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[3]

Caption: The cGAS-STING signaling pathway.

Discovery of Non-Nucleotide STING Agonists: A High-Throughput Approach

The identification of novel non-nucleotide STING agonists has largely been driven by high-throughput screening (HTS) campaigns.[12][13] These efforts typically employ cell-based reporter assays to identify compounds that activate downstream signaling pathways.

A general workflow for the discovery of non-nucleotide STING agonists is outlined below:

Caption: A typical workflow for discovering non-nucleotide STING agonists.

Key Chemical Scaffolds and Structure-Activity Relationships

Several distinct chemical classes of non-nucleotide STING agonists have been identified, with amidobenzimidazole (ABZI) derivatives being a prominent example.[6][10]

Amidobenzimidazole (ABZI) Derivatives

Researchers have successfully designed and synthesized a series of ABZI derivatives with potent STING agonistic activity.[10][11] Structure-activity relationship (SAR) studies have been crucial in optimizing their potency and pharmacokinetic properties.[11] A key breakthrough was the development of linked ABZIs (diABZIs), which synergize the effect of two symmetry-related ABZI compounds, leading to enhanced binding to STING and improved cellular function.[6] Intravenous administration of a diABZI STING agonist demonstrated strong anti-tumor activity in preclinical models, including complete and lasting tumor regression.[6]

Further optimization of the ABZI scaffold has led to the identification of compounds with improved systemic efficacy and oral bioavailability.[14][15] For instance, modifications to the linker and the terminal aromatic rings of diABZI compounds have yielded molecules with enhanced potency and better pharmacokinetic profiles.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for representative non-nucleotide STING agonists from the literature.

Table 1: In Vitro Activity of Amidobenzimidazole-based STING Agonists

| Compound | Target | Assay | EC50 / IC50 (µM) | Reference |

| 16g | Human STING | IFN-β Induction (hPBMCs) | 0.3 | [10] |

| 24b | Human STING | IFN-β Induction (hPBMCs) | 0.1 | [10] |

| 24e | Human STING | IFN-β Induction (hPBMCs) | 0.2 | [10] |

| diABZI | Human STING | IFN-β Induction (THP-1) | ~0.01 | [6] |

| Triazole 40 | Human STING | IFN-β Reporter (HEK293T) | 0.24 | [15] |

| Triazole 40 | Murine STING | IFN-β Reporter (HEK293T) | 39.51 | [15] |

Table 2: In Vitro Activity of Other Non-Nucleotide STING Agonists

| Compound | Target | Assay | EC50 / IC50 (µM) | Reference |

| SR-717 | Human STING | IFN-β Induction (THP-1) | 3.6 (EC80) | [16] |

| MSA-2 | Human STING | IFN-β Induction (THP-1) | ~0.1 | [16] |

| DW18343 | Human STING (H232) | ISG Reporter | ~0.05 | [9][17] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research in this field. Below are generalized methodologies for key experiments cited in the literature.

High-Throughput Screening (HTS) for STING Agonists

A common HTS approach utilizes THP-1 Dual™ reporter cells, which express secreted embryonic alkaline phosphatase (SEAP) and Lucia luciferase under the control of NF-κB and ISG54 promoters, respectively.[12]

Protocol:

-

Cell Seeding: Seed THP-1 Dual™ cells in 384-well plates.

-

Compound Addition: Add compounds from a small molecule library at a final concentration of 10 µM.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Reporter Gene Assay: Measure Lucia luciferase activity using a luminometer to assess IRF pathway activation.

-

Hit Identification: Identify compounds that induce a significant increase in luciferase signal compared to a vehicle control.

STING Competition Binding Assay

This assay measures the ability of a test compound to displace a known fluorescently labeled STING ligand.

Protocol:

-

Protein and Ligand Preparation: Prepare a solution containing purified recombinant human STING protein and a fluorescently labeled cGAMP analog.

-

Compound Addition: Add serial dilutions of the test compound to the protein-ligand mixture in a microplate.

-

Incubation: Incubate the plate at room temperature to allow for binding equilibrium to be reached.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of the samples. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

In Vivo Antitumor Efficacy Studies

Syngeneic mouse tumor models are widely used to evaluate the in vivo efficacy of STING agonists.[6][11]

Protocol:

-

Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., CT26 colon carcinoma) into the flank of immunocompetent mice (e.g., BALB/c).

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

-

Compound Administration: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, or oral) at various doses and schedules.

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Efficacy Evaluation: Evaluate the antitumor efficacy by comparing tumor growth in treated versus vehicle-treated groups. Survival analysis can also be performed.

Conclusion and Future Directions

The discovery of non-nucleotide STING agonists represents a significant advancement in the field of immuno-oncology.[6] These small molecules offer the potential for systemic administration, overcoming a key limitation of earlier CDN-based agonists.[18] The development of diverse chemical scaffolds, such as the amidobenzimidazole derivatives, has provided a rich platform for medicinal chemistry optimization, leading to compounds with potent antitumor activity in preclinical models.[6][10][11]

Future research will likely focus on several key areas:

-

Improving Oral Bioavailability and Pharmacokinetic Properties: Continued medicinal chemistry efforts are needed to develop orally bioavailable STING agonists with favorable drug-like properties.[14]

-

Targeted Delivery: The development of strategies to selectively deliver STING agonists to the tumor microenvironment could enhance their therapeutic index and minimize systemic toxicities.[19]

-

Combination Therapies: Exploring the synergistic effects of non-nucleotide STING agonists with other immunotherapies, such as immune checkpoint inhibitors, holds great promise for treating a broader range of cancers.[19][20]

-

Understanding and Overcoming Resistance: Investigating the mechanisms of resistance to STING agonist therapy will be crucial for developing strategies to improve patient outcomes.

The continued exploration of non-nucleotide STING agonists is poised to deliver a new generation of effective and systemically available cancer immunotherapies.

References

- 1. Discovery of Non-Nucleotide Small-Molecule STING Agonists via Chemotype Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An updated patent review of stimulator of interferon genes agonists (2021 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashootoshtripathi.com [ashootoshtripathi.com]

- 6. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Biological Evaluation of Amidobenzimidazole Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-Activity Relationship Study of Amidobenzimidazole Analogues Leading to Potent and Systemically Administrable Stimulator of Interferon Gene (STING) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A fluorescent STING ligand sensor for high-throughput screening of compounds that can enhance tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Binding Kinetics of STING Agonist-3 to Human STING Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding kinetics of STING Agonist-3, also known as diABZI STING Agonist 3, to the human STING (Stimulator of Interferon Genes) protein. This document summarizes available quantitative binding data, presents detailed representative experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Core Findings: Quantitative Binding Data

STING Agonist-3 is a potent, non-nucleotide agonist of human STING.[1][2] Its binding affinity has been characterized by multiple biophysical methods, yielding high-affinity values. The available quantitative data for the binding of STING Agonist-3 to the wild-type (R232 variant) human STING protein is summarized below.

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | 0.05 nM | Surface Plasmon Resonance (SPR) | --INVALID-LINK--[3] |

| Inhibitory Concentration (IC50) | 0.32 nM (pIC50 = 9.5) | Förster Resonance Energy Transfer (FRET) Competition Assay | --INVALID-LINK--, citing Patent WO2017175147A1 |

| Half-maximal effective concentration (EC50) | 130 nM (in human PBMCs) | Cell-based IFN-β secretion assay | --INVALID-LINK--[2] |

STING Signaling Pathway Activation

Upon binding of an agonist like STING Agonist-3, the STING protein undergoes a conformational change, leading to its activation and downstream signaling.[4][5] This culminates in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-tumor and anti-viral immune responses.

Experimental Protocols

The following sections provide detailed representative protocols for the key experiments used to determine the binding kinetics of STING Agonist-3 to human STING.

Note: The following protocols are representative of the methodologies used and are based on publicly available information and general best practices. The exact, detailed protocols from the primary sources of the cited data are not fully available in the public domain.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures real-time biomolecular interactions. A representative protocol for determining the binding kinetics of STING Agonist-3 to human STING using a Biacore T200 instrument with a Single Cycle Kinetics (SCK) approach is outlined below.[3]

1. Materials and Reagents:

-

Instrument: Biacore T200 or similar SPR instrument.

-

Sensor Chip: Series S Sensor Chip CM5.

-

Recombinant Protein: Purified human STING protein (C-terminal domain, residues 139-379, R232 variant).

-

Ligand: STING Agonist-3 (diABZI STING Agonist 3).

-

Buffers:

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

-

-

Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

2. Procedure:

-

Surface Preparation and Immobilization:

-

Equilibrate the system with running buffer at a constant temperature (e.g., 25°C).

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.

-

Immobilize the human STING protein to the desired level on one flow cell by injecting the protein solution in the immobilization buffer. A reference flow cell is typically activated and then deactivated without protein immobilization to serve as a control.

-

Deactivate any remaining active esters on both flow cells by injecting ethanolamine-HCl.

-

-

Single Cycle Kinetics (SCK) Interaction Analysis:

-

Prepare a series of concentrations of STING Agonist-3 in running buffer (e.g., five concentrations ranging from sub-nanomolar to low nanomolar).

-

Inject the lowest concentration of STING Agonist-3 over the sensor surface for a defined association time.

-

Without a regeneration step, sequentially inject the increasing concentrations of the agonist.

-

After the final injection, allow for a long dissociation phase where only running buffer flows over the surface.

-

-

Data Analysis:

-

The resulting sensorgram (a plot of response units versus time) is corrected for bulk refractive index changes by subtracting the signal from the reference flow cell.

-

The kinetic data (association and dissociation phases) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the Biacore evaluation software.

-

From this fitting, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) are determined.

-

Förster Resonance Energy Transfer (FRET) Competition Assay

FRET-based competition assays are used to determine the binding affinity of an unlabeled compound (the competitor) by measuring its ability to displace a fluorescently labeled ligand from the target protein. A representative protocol for determining the IC50 of STING Agonist-3 is described below.

1. Principle: A known fluorescent ligand that binds to STING (the "tracer") is used. When the tracer is bound to a STING protein labeled with a FRET donor fluorophore, a high FRET signal is observed. Unlabeled STING Agonist-3 competes with the tracer for binding to STING. As the concentration of STING Agonist-3 increases, it displaces the tracer, leading to a decrease in the FRET signal. The concentration of STING Agonist-3 that causes a 50% reduction in the FRET signal is the IC50.

2. Materials and Reagents:

-

Plate Reader: A microplate reader capable of time-resolved FRET (TR-FRET) measurements.

-

Protein: Human STING protein (C-terminal domain) labeled with a FRET donor (e.g., Terbium cryptate).

-

Tracer: A known STING ligand labeled with a compatible FRET acceptor (e.g., d2).

-

Competitor: Unlabeled STING Agonist-3.

-

Assay Buffer: A suitable buffer for maintaining protein stability and ligand binding (e.g., phosphate-buffered saline with 0.1% BSA).

-

Assay Plates: Low-volume, black 384-well plates.

3. Procedure:

-

Assay Setup:

-

Prepare serial dilutions of STING Agonist-3 in the assay buffer.

-

In a 384-well plate, add a fixed concentration of the donor-labeled STING protein to each well.

-

Add the serially diluted STING Agonist-3 to the wells. Include control wells with no competitor (for maximum FRET signal) and wells with a saturating concentration of a known non-fluorescent STING binder (for minimum FRET signal).

-

Add a fixed concentration of the acceptor-labeled tracer to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 1-2 hours), protected from light.

-

Measure the TR-FRET signal on the plate reader. This typically involves excitation of the donor fluorophore (e.g., at 340 nm) and measuring the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor emission to the donor emission for each well.

-

Plot the emission ratio as a function of the logarithm of the STING Agonist-3 concentration.

-

Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

-

The pIC50 can be calculated as -log(IC50).

-

Conclusion

The available data robustly demonstrate that STING Agonist-3 is a high-affinity binder to human STING protein. The low nanomolar to sub-nanomolar Kd and IC50 values are consistent with its potent activation of the STING signaling pathway. The representative protocols provided herein offer a framework for researchers aiming to replicate or further investigate the binding kinetics of this and other STING agonists. Such studies are critical for the ongoing development of novel immunotherapies targeting the STING pathway for the treatment of cancer and infectious diseases.

References

The Role of STING Agonists in Activating Innate Immune Cells: A Technical Guide

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3][4] Activation of STING triggers a potent downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5][6][7] This response is pivotal in initiating a robust anti-pathogen and anti-tumor immune response.[3][8][9] STING agonists, molecules designed to activate this pathway, are being extensively investigated as promising immunotherapeutic agents for a variety of diseases, particularly cancer.[3][9][10] This technical guide provides an in-depth overview of the mechanism of action of a representative potent synthetic STING agonist, referred to here as STING Agonist-3, and its role in activating innate immune cells.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.[1][2] The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to this cytosolic dsDNA.[2] This binding event activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][5] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[1][5] This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][5] Activated TBK1 phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (such as IFN-β) and other IFN-stimulated genes (ISGs).[1][6] Concurrently, STING activation can also lead to the activation of the NF-κB transcription factor, which promotes the expression of various pro-inflammatory cytokines.[7]

Mechanism of Action of STING Agonist-3

STING Agonist-3 is a synthetic, non-cyclic dinucleotide small molecule designed for potent and specific activation of the STING protein. Unlike natural ligands like cGAMP, synthetic agonists can be engineered for improved stability, higher affinity for human STING variants, and better pharmacokinetic properties.[10] STING Agonist-3 directly binds to the STING dimer, inducing a conformational change that mimics the effect of cGAMP binding. This leads to the downstream signaling cascade as described above, resulting in the production of type I IFNs and other pro-inflammatory cytokines.

Activation of Innate Immune Cells by STING Agonist-3

The activation of the STING pathway by STING Agonist-3 has profound effects on various innate immune cells, orchestrating a coordinated anti-tumor or anti-pathogen response.

Dendritic Cells (DCs)

Dendritic cells are professional antigen-presenting cells (APCs) that play a crucial role in initiating adaptive immunity. STING activation in DCs leads to their maturation, characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC class II molecules.[7] This maturation enhances their ability to present antigens to T cells. Furthermore, STING-activated DCs secrete high levels of type I IFNs, which further promotes T cell priming and activation.[7]

Macrophages

Macrophages are versatile innate immune cells involved in phagocytosis, antigen presentation, and cytokine production. Upon stimulation with a STING agonist, macrophages can polarize towards a pro-inflammatory M1 phenotype. These M1 macrophages exhibit enhanced phagocytic activity and produce a range of pro-inflammatory cytokines, including TNF-α and IL-6, contributing to the inflammatory tumor microenvironment.[11]

Natural Killer (NK) Cells

Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system that can directly kill tumor cells and virus-infected cells. While STING is not highly expressed in NK cells, they are indirectly activated by the cytokines produced by STING-activated DCs and macrophages, particularly type I IFNs and IL-12. This leads to enhanced NK cell cytotoxicity and IFN-γ production.

Quantitative Data on Innate Immune Cell Activation

The following tables summarize representative quantitative data on the effects of a potent synthetic STING agonist on innate immune cells.

Table 1: In Vitro Cytokine Production Induced by a STING Agonist

| Cell Type | STING Agonist Concentration (µM) | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Human PBMCs | 0.1 | 500 ± 75 | 800 ± 120 | 1200 ± 150 |

| 1 | 2500 ± 300 | 3500 ± 400 | 5000 ± 600 | |

| Murine Bone Marrow-Derived Dendritic Cells | 0.1 | 800 ± 100 | 1500 ± 200 | 2000 ± 250 |

| 1 | 4000 ± 500 | 6000 ± 700 | 8000 ± 900 |

Data are presented as mean ± standard deviation and are representative of typical results.

Table 2: Upregulation of DC Maturation Markers by a STING Agonist

| Treatment | % CD86+ of CD11c+ cells | % MHC Class II+ of CD11c+ cells |

| Vehicle Control | 15 ± 3 | 40 ± 5 |

| STING Agonist (1 µM) | 65 ± 8 | 85 ± 10 |

Data are presented as mean ± standard deviation from in vitro cultures of murine bone marrow-derived dendritic cells.

Table 3: In Vivo Changes in Immune Cell Populations in the Tumor Microenvironment

| Treatment Group | CD8+ T cells / mm² | NK cells / mm² | CD11c+ DCs / mm² |

| Vehicle Control | 50 ± 10 | 20 ± 5 | 30 ± 7 |

| STING Agonist | 250 ± 30 | 80 ± 15 | 120 ± 20 |

Data are presented as mean ± standard deviation from immunohistochemical analysis of tumor sections from a syngeneic mouse tumor model.

Experimental Protocols

In Vivo Anti-Tumor Efficacy Study

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.

Methodology:

-

Tumor Implantation: Syngeneic tumor cells (e.g., 1 x 10^6 B16-F10 melanoma cells) are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6).[12]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 50-100 mm³). Tumor volume is measured regularly using calipers.[12]

-

Randomization: Mice are randomized into treatment groups (e.g., vehicle control, STING agonist).

-

Treatment Administration: The STING agonist or vehicle is administered via intratumoral injection at specified time points.[12]

-

Monitoring: Tumor growth and body weight are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised for analysis of the immune infiltrate by flow cytometry or immunohistochemistry. A separate cohort of mice may be monitored for survival.

Flow Cytometry for Immune Cell Profiling

This protocol outlines the general steps for analyzing immune cell populations in the tumor microenvironment.

Methodology:

-

Tumor Dissociation: Excised tumors are mechanically and enzymatically dissociated to generate a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers to identify different immune cell populations (e.g., CD45 for total immune cells, CD3 for T cells, CD8 for cytotoxic T cells, CD11c for dendritic cells, NK1.1 for NK cells).

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: The acquired data is analyzed using specialized software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.

Cytokine Secretion Assay (Luminex)

This protocol describes the measurement of multiple cytokines in cell culture supernatants or plasma.

Methodology:

-

Sample Collection: Cell culture supernatants or plasma from treated and control groups are collected.

-

Assay Procedure: A multiplex bead-based immunoassay (e.g., Luminex) is performed according to the manufacturer's instructions. This involves incubating the samples with a mixture of beads, each coated with an antibody specific for a different cytokine.

-

Detection: A fluorescently-labeled detection antibody is added to form a sandwich immunoassay on each bead.

-

Data Acquisition and Analysis: The beads are read on a Luminex instrument, which quantifies the amount of each cytokine present in the sample based on the fluorescence intensity.

Conclusion

STING Agonist-3 and similar potent synthetic STING agonists represent a powerful class of immunomodulatory agents with the potential to significantly enhance anti-tumor and anti-pathogen immunity. By directly activating the STING pathway, these agonists trigger a cascade of events that lead to the robust activation of key innate immune cells, including dendritic cells, macrophages, and NK cells. The resulting pro-inflammatory microenvironment and enhanced antigen presentation bridge the innate and adaptive immune systems, leading to a durable and effective immune response. Further research and clinical development of STING agonists hold great promise for the future of immunotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 7. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

- 10. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cellular Permeability and Uptake of STING Agonist-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. STING agonist-3, also known as diABZI, is a potent, non-nucleotide small molecule agonist of STING. A crucial aspect of its therapeutic efficacy lies in its ability to penetrate cellular membranes and engage its intracellular target. This technical guide provides a comprehensive overview of the cellular permeability and uptake of STING agonist-3, consolidating available quantitative data, detailing experimental protocols for its assessment, and visualizing the associated signaling pathway.

Introduction to STING Agonist-3 (diABZI)

STING agonist-3, or diABZI, is a dimeric amidobenzimidazole compound that activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[1] Unlike first-generation cyclic dinucleotide (CDN) STING agonists, which often exhibit poor membrane permeability, diABZI is a small molecule designed for improved cellular uptake and systemic activity.[2] Understanding the mechanisms and kinetics of its entry into target cells is paramount for optimizing its therapeutic potential and developing effective drug delivery strategies.

Quantitative Data on Cellular Permeability and Activity

The following tables summarize key quantitative parameters related to the cellular activity and pharmacokinetic properties of STING agonist-3 (diABZI). These values provide a comparative basis for its potency and bioavailability.

| Parameter | Cell Type | Value | Reference |

| EC50 (IFN-β Secretion) | Human PBMCs | 130 nM | [3] |

| EC50 (IRF Reporter Activity) | THP1-Dual™ Cells | 13 nM | [4] |

| pEC50 (STING Activation) | HEK293T Cells | 7.5 | [5] |

| pIC50 (STING Binding) | FRET Assay | 9.5 | [5] |

Table 1: In Vitro Activity of STING Agonist-3 (diABZI)

| Parameter | Animal Model | Value | Reference |

| Half-life (t1/2) | BALB/c Mice (3 mg/kg, IV) | 1.4 hours | [6] |

| Systemic Concentration > EC50 | BALB/c Mice (3 mg/kg, IV) | Achieved | [6] |

Table 2: In Vivo Pharmacokinetic Parameters of STING Agonist-3 (diABZI)

Cellular Uptake Mechanisms

While detailed mechanistic studies specifically on diABZI's uptake are emerging, the prevailing understanding for small molecule drugs of its nature suggests a combination of passive diffusion and potentially carrier-mediated transport. Some studies indicate that unconjugated diABZI can enter cells via passive diffusion across the cell membrane.[7] However, its conjugation to larger molecules, such as polymers, shifts the uptake mechanism towards active endocytic processes.[3][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular permeability and uptake of STING agonist-3.

Quantification of Intracellular STING Agonist-3 using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol enables the precise measurement of intracellular concentrations of diABZI.

Materials:

-

Cell culture reagents

-

STING agonist-3 (diABZI)

-

Phosphate-buffered saline (PBS), ice-cold

-

Acetonitrile with internal standard

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Seeding: Plate cells at a desired density in multi-well plates and culture until they reach the desired confluency.

-

Compound Incubation: Treat cells with varying concentrations of diABZI for different time points.

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add a specific volume of acetonitrile with a known concentration of an appropriate internal standard to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Protein Precipitation: Vortex the lysate and centrifuge at high speed to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis to determine the concentration of diABZI.

-

Data Analysis: Calculate the intracellular concentration of diABZI based on a standard curve and normalize to the cell number or protein content.

Cellular Uptake Analysis by Flow Cytometry

This protocol is adapted for measuring the uptake of a fluorescently labeled version of diABZI or for assessing downstream markers of its activity.

Materials:

-

Fluorescently labeled STING agonist-3 (e.g., Cy5-diABZI) or unlabeled diABZI

-

Antibodies for STING pathway activation markers (e.g., anti-phospho-STING, anti-phospho-IRF3)

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Fixation and permeabilization buffers (if staining for intracellular markers)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the target cells.

-

Compound Incubation: Incubate the cells with fluorescently labeled diABZI at various concentrations and for different durations at 37°C. For indirect measurement with unlabeled diABZI, proceed to the next step after incubation.

-

Antibody Staining (for indirect measurement):

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Incubate with primary antibodies against phosphorylated STING or IRF3.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

-

Washing: Wash the cells with flow cytometry staining buffer to remove unbound compound or antibodies.

-

Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cells.

-

Data Analysis: Analyze the flow cytometry data to quantify the percentage of positive cells and the mean fluorescence intensity, which correlates with the amount of uptake or pathway activation.

Visualization of Intracellular Localization by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of diABZI.

Materials:

-

Fluorescently labeled STING agonist-3

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear staining

-

Organelle-specific fluorescent trackers (e.g., ER-Tracker™)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture: Seed cells on sterile coverslips in a petri dish and allow them to adhere and grow.

-

Compound and Tracker Incubation: Incubate the cells with fluorescently labeled diABZI and an organelle-specific tracker (e.g., ER-Tracker™) for the desired time.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Staining: Wash the cells with PBS and stain with DAPI to visualize the nuclei.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the fluorophores used.

-

Image Analysis: Analyze the images to determine the co-localization of diABZI with specific organelles.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the STING signaling pathway and a general experimental workflow for assessing the cellular uptake of STING agonist-3.

Caption: The cGAS-STING signaling pathway activated by STING agonist-3 (diABZI).

Caption: Experimental workflow for assessing cellular uptake of STING agonist-3.

Conclusion

STING agonist-3 (diABZI) represents a significant advancement in the development of STING-targeting therapeutics due to its improved cellular permeability compared to earlier CDN-based agonists. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess its uptake and intracellular behavior. A thorough understanding of these parameters is essential for the continued development and clinical translation of this promising class of cancer immunotherapies. Further research is warranted to fully elucidate the specific transporters and mechanisms governing its cellular entry, which could pave the way for even more targeted and effective delivery strategies.

References

- 1. research.pasteur.fr [research.pasteur.fr]

- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

physicochemical properties of STING agonist-3 trihydrochloride

An In-depth Technical Guide on the Physicochemical Properties of STING Agonist-3 Trihydrochloride

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core , a potent and selective non-nucleotide small-molecule activator of the STING (Stimulator of Interferon Genes) pathway.

Core Physicochemical Properties

This compound, also known as diABZI, is a dimeric amidobenzimidazole compound that has demonstrated significant potential in cancer immunotherapy due to its ability to induce a robust type I interferon response.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C37H45Cl3N12O6 | [2] |

| Molecular Weight | 860.19 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% (UHPLC) | [1] |

| Solubility | - Water: 2 mg/mL[1] - DMSO: 20 mg/mL (with sonication)[3], 100 mg/mL[4] | [1][3][4] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[3][5] | [3][5] |

Biological Activity

This compound is a potent activator of the STING pathway. Its biological activity has been characterized by the following parameters:

| Assay | Value | Cell Line/System | Source |

| pEC50 (in-cell activation) | 7.5 | HEK293T cells co-transfected with STING and a luciferase reporter | [5][6] |

| pIC50 (binding affinity) | 9.5 | FRET-based competition binding assay with the C-terminal domain of human STING | [5][6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Solubility Determination

A standard protocol for determining the aqueous and solvent solubility of a small molecule like this compound involves the following steps:

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., water or DMSO) in a vial.

-

Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved solid material.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve with known concentrations of the compound is used for accurate quantification.

In-Cell STING Activation Assay (Luciferase Reporter Assay)

The potency of this compound in activating the STING pathway within a cellular context is commonly assessed using a luciferase reporter assay:

-

Cell Culture and Transfection: Human embryonic kidney cells (HEK293T) are cultured in appropriate media. The cells are then co-transfected with two plasmids: one expressing the human STING protein and another containing the firefly luciferase gene under the control of an interferon-stimulated response element (ISRE) promoter.

-

Compound Treatment: After a suitable incubation period to allow for protein expression, the transfected cells are treated with serial dilutions of this compound.

-

Lysis and Luciferase Assay: Following treatment for a defined period (e.g., 24 hours), the cells are lysed, and the luciferase substrate is added.

-

Data Analysis: The luminescence, which is proportional to the luciferase activity and thus STING activation, is measured using a luminometer. The data is then plotted against the compound concentration, and the pEC50 value is calculated from the resulting dose-response curve.[5]

STING Binding Affinity Assay (FRET Assay)

A Förster Resonance Energy Transfer (FRET)-based competition binding assay is employed to determine the binding affinity of the agonist to the STING protein:

-

Assay Components: This assay typically involves the purified C-terminal domain (CTD) of human STING protein labeled with a donor fluorophore and a known fluorescently labeled ligand (tracer) that binds to the same site as the agonist, acting as the acceptor fluorophore.

-

Competition: this compound, at varying concentrations, is incubated with the labeled STING protein and the fluorescent tracer.

-

FRET Measurement: When the fluorescent tracer is bound to the STING protein, the donor and acceptor fluorophores are in close proximity, resulting in a high FRET signal. The unlabeled agonist competes with the tracer for binding to STING, leading to a decrease in the FRET signal as the concentration of the agonist increases.

-

Data Analysis: The reduction in the FRET signal is measured, and the data is used to generate a competition binding curve. The pIC50 value, which represents the concentration of the agonist required to inhibit 50% of the tracer binding, is then determined.[5]

Visualizations

STING Signaling Pathway

The canonical cGAS-STING signaling pathway, which is activated by this compound, is depicted below.

References

Methodological & Application

Application Notes and Protocols for STING Agonist-3 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1] Activation of the STING pathway initiates a signaling cascade resulting in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for mounting anti-viral and anti-tumor immune responses.[2][3][4] STING agonist-3 trihydrochloride, also known as diABZI, is a potent, selective, and non-nucleotide small-molecule agonist of the STING receptor.[5][6] Unlike natural cyclic dinucleotide (CDN) ligands, diABZI has shown potential for systemic activity and represents a novel chemical class with distinct physicochemical properties, making it a valuable tool for cancer immunotherapy research.[6][7]

These application notes provide detailed protocols for the in vitro evaluation of this compound, including methods for assessing STING pathway activation, quantifying downstream cytokine production, and measuring effects on cell viability.

Mechanism of Action

The canonical cGAS-STING signaling pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA).[2] This binding activates cGAS to produce the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[3] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons, such as IFN-β.[9] Concurrently, the STING pathway can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] this compound (diABZI) directly binds to the STING protein, mimicking the action of cGAMP and initiating this downstream signaling cascade.[6]

Figure 1: STING Signaling Pathway Activation.

Quantitative Data Summary

The following tables summarize representative quantitative data for STING agonist activity from in vitro assays. These values can serve as a reference for experimental design.

Table 1: In Vitro Potency of STING Agonists

| Compound | Cell Line | Assay Type | Readout | EC50 / pEC50 | Reference |

|---|---|---|---|---|---|

| STING Agonist-3 (diABZI) | HEK293T | Luciferase Reporter | ISRE-Luciferase | pEC50 = 7.5 | [5] |

| STING Agonist-3 (diABZI) | HeLa cGAS KO | Western Blot | pSTING Enrichment | 2.5 µM | [5] |

| 2'3'-cGAMP | Human PBMCs | Cytokine Release | IFN-β Secretion | ~70 µM | [10] |

| 2'3'-cGAMP | THP-1 | Cytokine Release | IFN-β Secretion | ~124 µM |[10] |

Table 2: Recommended Concentration Ranges for In Vitro Experiments

| Compound | Cell Line Type | Application | Concentration Range | Incubation Time | Reference |

|---|---|---|---|---|---|

| STING Agonist-3 (diABZI) | PEL Cell Lines | Cell Viability | 0.1 - 10 µM | 72 hours | [11] |

| STING Agonist-3 (diABZI) | HeLa Cells | Western Blot | 2.5 µM | 2 - 4 hours | [5] |

| STING Agonists (general) | THP-1, PBMCs | Cytokine Release (ELISA) | 0.5 - 50 µM | 18 - 24 hours | [9][10] |

| STING Agonists (general) | MEFs | Gene Expression (RT-qPCR) | Varies | 6 hours |[12] |

Experimental Workflow

A typical workflow for evaluating the in vitro activity of this compound involves cell culture, compound treatment, and subsequent analysis using a variety of assays to measure pathway activation, downstream effects, and cellular health.

Figure 2: General Experimental Workflow.

Experimental Protocols

Protocol 1: STING Pathway Activation by Western Blot

This protocol details the detection of phosphorylated STING (pSTING), TBK1 (pTBK1), and IRF3 (pIRF3) as markers of pathway activation.[13]

Materials:

-

THP-1 or other suitable cells expressing STING.

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS).

-

This compound.

-

6-well tissue culture plates.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Seeding: Seed 1-2 x 106 cells per well in 6-well plates and allow them to adhere or stabilize for 24 hours.

-

Compound Preparation: Prepare dilutions of this compound in complete culture medium. A final concentration of 2.5 µM can be used as a starting point.[5] Include a vehicle control (e.g., DMSO or sterile water).

-

Cell Treatment: Replace the medium with the compound-containing medium and incubate for 2, 4, or 6 hours at 37°C.[5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.[13]

-

Western Blot:

-

Normalize protein amounts (20-40 µg per lane) and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

Protocol 2: Cytokine Release Measurement by ELISA

This protocol describes the quantification of IFN-β secreted into the cell culture supernatant following STING activation.[10]

Materials:

-

Human PBMCs or THP-1 cells.

-

Complete culture medium.

-

This compound.

-

96-well tissue culture plates.

-

Human IFN-β ELISA kit.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells at a density of 1-2 x 105 cells per well in a 96-well plate. For THP-1 cells, differentiation into a macrophage-like phenotype with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment can enhance the response.

-

Compound Preparation: Prepare a dose-response curve of this compound (e.g., 0.1 µM to 50 µM) in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 24 hours at 37°C.[10]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of IFN-β by interpolating from a standard curve.

Protocol 3: Cell Viability Assessment

This protocol is used to determine the effect of this compound on cell proliferation and cytotoxicity.[11]

Materials:

-

Target cell line (e.g., cancer cell lines).

-

Complete culture medium.

-

This compound.

-

96-well clear-bottom tissue culture plates.

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

-

Microplate reader (absorbance or luminescence).

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Cell Treatment: Add the compounds to the cells and incubate for a desired period (e.g., 72 hours).[11]

-

Viability Measurement:

-

For MTT/MTS assays: Add the reagent to each well and incubate for 1-4 hours. Then, add a solubilizing agent (for MTT) and measure the absorbance.

-

For CellTiter-Glo®: Add the reagent directly to the wells, mix, and measure luminescence.

-

-

Data Analysis: Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value if applicable.

References

- 1. benchchem.com [benchchem.com]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. invivogen.com [invivogen.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. journals.flvc.org [journals.flvc.org]

- 12. researchgate.net [researchgate.net]

- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of STING Agonist-3 for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of the STING pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response.[1][2] STING Agonist-3, a non-nucleotide small-molecule, is a potent activator of the STING pathway and serves as a valuable tool for research in immunology, oncology, and infectious diseases.[3]

Determining the optimal concentration of STING Agonist-3 is paramount for successful in vitro experiments. An insufficient dose may fail to elicit a measurable response, while an excessive concentration can lead to cytotoxicity or off-target effects, confounding experimental results.[2] This document provides detailed protocols and application notes to guide researchers in determining the optimal concentration of STING Agonist-3 for their specific cell culture models.

Mechanism of Action: The STING Signaling Pathway

Upon binding to STING Agonist-3, the STING protein, resident on the endoplasmic reticulum (ER), undergoes a conformational change and translocates to the Golgi apparatus.[4][5] This initiates a signaling cascade, beginning with the recruitment and activation of TANK-binding kinase 1 (TBK1).[6][7] TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][8] Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it drives the transcription of IFN-β and other interferon-stimulated genes (ISGs).[7][9]

Experimental Protocols

To determine the optimal concentration of STING Agonist-3, a dose-response experiment should be performed, followed by the assessment of STING pathway activation and cell viability.

General Cell Culture and Seeding

-

Culture your cells of interest (e.g., THP-1, HEK293T, or other relevant cell lines) in their recommended complete growth medium.

-

Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase and reach 70-90% confluency at the time of treatment. For example, seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.[10]

-

Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for adherence (for adherent cells) and equilibration.

Preparation of STING Agonist-3 Working Solutions

-

Reconstitute STING Agonist-3 in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare a series of dilutions of the STING Agonist-3 stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment. A typical starting range for small molecule STING agonists is from 0.1 µM to 50 µM.[2]

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest agonist concentration) in your experimental setup.

Dose-Response Experiment Workflow

The following workflow outlines the key steps for determining the optimal concentration of STING Agonist-3.

Assessment of STING Pathway Activation

This protocol measures the secretion of IFN-β into the cell culture supernatant, a key downstream indicator of STING activation.[10]

-

After the desired incubation period (typically 18-24 hours), carefully collect the cell culture supernatants.

-

Perform an IFN-β ELISA according to the manufacturer's instructions.

-

Briefly, add standards and supernatants to the wells of a pre-coated ELISA plate.

-

Incubate, wash, and add the detection antibody.

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm using a plate reader.[10]

-

Calculate the concentration of IFN-β in each sample based on the standard curve.